Anhydroecgonine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

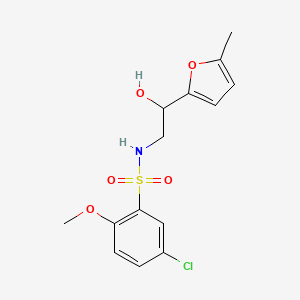

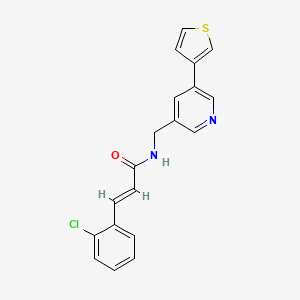

Anhydroecgonine hydrochloride is an alkaloid related to ecgonine and cocaine . It has a structure with a cycloheptene ring, a nitrogen bridge, and a carboxylic acid side chain . Methylecgonidine is produced by pyrolysis in the process of smoking crack cocaine, and then subsequently metabolized to ecgonidine .

Synthesis Analysis

This compound (AEC), ecgonine hydrochloride (ECG), benzoylecgonine (BZE) and anhydroecgonine methyl ester (AEME) were synthesized and purified in the laboratory . All the substances were characterized by NMR 1 H and 13 C, Infrared spectroscopy (IR), Differential scanning calorimetry (DSC) and specific rotation .

Molecular Structure Analysis

The molecular structure of this compound is related to its function. The structure includes a cycloheptene ring, a nitrogen bridge, and a carboxylic acid side chain . The exact molecular structure can be determined using tools like MolView or ChemSpider .

Chemical Reactions Analysis

A method was developed using hydrophilic interaction liquid chromatography (HILIC) to determine cocaine, its main degradation products, benzoylecgonine and ecgonine, main pyrolytic products, anhydroecgonine and anhydroecgonine methyl ester . The method was carried out with a Phenomenex Kinetex HILIC column with mobile-phase acetonitrile .

科学的研究の応用

Analytical Methodologies for Compound Detection

- Cardona et al. (2006) developed a method for analyzing a range of substances including anhydroecgonine methyl ester (AEME) in various biological samples. This method can effectively analyze compounds related to anhydroecgonine hydrochloride in urine, blood, and muscle through a single extraction, enhancing sensitivity via hydrochloride salt formation and one-step derivatization (Cardona, Chaturvedi, Soper, & Canfield, 2006).

Degradation Studies in Human Plasma

- Fandiño, Toennes, and Kauert (2002) investigated the stability of AEME in human plasma, revealing that it is hydrolyzed to anhydroecgonine, a process influenced by storage conditions. This study emphasizes the importance of proper storage for accurate assay of AEME in plasma (Fandiño, Toennes, & Kauert, 2002).

Metabolic Pathway Exploration

- Research by Fandiño, Toennes, and Kauert (2002) also explored the metabolism of AEME in rat organ microsomes, identifying various metabolites and emphasizing the role of enzymatic hydrolysis. This study contributes to understanding the metabolic pathways of this compound-related compounds (Fandiño, Toennes, & Kauert, 2002).

Synthesis of Anhydroecgonine Derivatives

- Alsamarrai (2017) outlined a process for synthesizing anhydroecgonine derivatives, providing an alternative to using cocaine as a starting material. This research presents new pathways for synthesizing compounds related to this compound (Alsamarrai, 2017).

Development of Quantitative Analytical Methods

- Brunet et al. (2008) developed a method for quantifying methadone, heroin, cocaine, and their metabolites, including anhydroecgonine methyl ester, in sweat. This method is significant for monitoring drug exposure in various programs (Brunet, Barnes, Scheidweiler, Mura, & Huestis, 2008).

Environmental Impact Assessment

- A study by González-Mariño et al. (2019) provided an analytical method to determine cocaine, its metabolites, and pyrolytic products like anhydroecgonine in wastewater, highlighting the environmental impact of drug residues (González-Mariño, Estévez-Danta, Rodil, Manuela da Silva, Sodré, Cela, & Quintana, 2019).

Detection of Crack Cocaine Use

- Toennes, Fandiño, Hesse, and Kauert (2003) developed a method to differentiate authentic anhydroecgonine methyl ester in serum from artifacts produced during gas chromatography-mass spectrometry, aiding in the accurate detection of crack cocaine use (Toennes, Fandiño, Hesse, & Kauert, 2003).

Safety and Hazards

特性

IUPAC Name |

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-2-4-7(9(11)12)8(10)5-3-6;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H/t6-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTJQTJRCKGLGT-CIRBGYJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(=CC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2973441.png)

![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide](/img/structure/B2973448.png)

![2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2973452.png)